AF-DX 384

Overview

Description

Mechanism of Action

Target of Action

AF-DX 384 acts as a selective antagonist of the muscarinic acetylcholine receptors, with selectivity for the M2 and M4 subtypes . These receptors play a crucial role in the nervous system, mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels.

Mode of Action

As an antagonist, this compound binds to the M2 and M4 muscarinic acetylcholine receptors, thereby blocking their activation by acetylcholine . This prevents the downstream effects typically induced by receptor activation, altering the physiological response .

Biochemical Pathways

The antagonistic action of this compound on M2 and M4 receptors affects various biochemical pathways. By blocking these receptors, it can modulate the activity of adenylate cyclase and phosphoinositide metabolism, both of which are key pathways in signal transduction .

Pharmacokinetics

This suggests that while this compound can exert its effects in the peripheral system, its impact within the central nervous system may be limited .

Result of Action

The antagonistic action of this compound on M2 and M4 receptors can lead to a variety of effects. For instance, it has been shown to reverse deficits in novel object recognition and passive avoidance in aged rats, as well as in young rats with impairments induced by scopolamine .

Biochemical Analysis

Biochemical Properties

AF-DX 384 acts as a selective antagonist of the muscarinic acetylcholine receptors, with a high affinity for the M2 and M4 subtypes . The compound binds to these receptors and inhibits their activation by endogenous acetylcholine or other agonists . The binding affinity of this compound for the M2 receptor is higher than for the M4 receptor, with dissociation constants (Kd) of 1 nM and 2.2 nM, respectively . This selective binding is crucial for its role in biochemical reactions, as it allows researchers to specifically target and study the M2 and M4 receptors without affecting other muscarinic receptor subtypes .

Cellular Effects

This compound influences various cellular processes by blocking the activation of M2 and M4 muscarinic receptors . In neurons, this inhibition can lead to changes in cell signaling pathways, such as the reduction of G protein-coupled inwardly rectifying potassium (GIRK) channel activity . This effect can alter the resting membrane potential and neuronal excitability, impacting processes like neurotransmitter release and synaptic plasticity . Additionally, this compound has been shown to affect gene expression and cellular metabolism by modulating the activity of these receptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the muscarinic acetylcholine receptors, specifically the M2 and M4 subtypes . By occupying the receptor’s binding site, this compound prevents the activation of the receptor by endogenous acetylcholine or other agonists . This inhibition can lead to a decrease in downstream signaling events, such as the activation of G proteins and subsequent intracellular signaling cascades . Additionally, this compound may interact with allosteric sites on the receptor, further modulating its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable when stored at room temperature and can be used for up to 12 months . Its activity may decrease over time due to gradual degradation. In in vitro studies, this compound has been shown to maintain its inhibitory effects on muscarinic receptors for several hours, but prolonged exposure may lead to receptor desensitization and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively inhibits M2 and M4 receptor activity, leading to changes in neuronal excitability and neurotransmitter release . At higher doses, this compound may cause toxic or adverse effects, such as excessive inhibition of muscarinic receptors and disruption of normal physiological processes . These threshold effects highlight the importance of careful dosage selection in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with muscarinic acetylcholine receptors . The compound is metabolized in the liver and other tissues, where it undergoes enzymatic degradation . This metabolism can produce various metabolites, some of which may retain biological activity and contribute to the overall effects of the compound . The specific enzymes and cofactors involved in the metabolism of this compound are still being studied, but they likely include cytochrome P450 enzymes and other hepatic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound has low blood-brain barrier permeability, which limits its distribution to the central nervous system . It can still reach peripheral tissues and organs, where it binds to muscarinic receptors . Transporters and binding proteins may facilitate the movement of this compound within cells, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with muscarinic receptors on the cell membrane . Once bound to these receptors, the compound can influence receptor activity and downstream signaling pathways . Additionally, this compound may be subject to post-translational modifications or targeting signals that direct it to specific cellular compartments or organelles . These localization mechanisms are crucial for the compound’s activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AF-DX 384 involves multiple steps, starting from the preparation of the piperidine and pyridobenzodiazepine intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

AF-DX 384 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

AF-DX 384 has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Biology: It serves as a tool for studying the GABA receptor-ionophore complex and its role in neurotransmission.

Medicine: It has potential therapeutic applications in the treatment of anxiety, insomnia, and other neurological disorders.

Industry: It is used in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

Similar Compounds

Diazepam: Another benzodiazepine with similar GABA modulatory effects.

Lorazepam: Known for its potent anxiolytic and sedative properties.

Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness

AF-DX 384 is unique due to its specific chemical structure, which allows for distinct interactions with the GABA receptor-ionophore complex. This uniqueness contributes to its potential therapeutic applications and research significance .

Properties

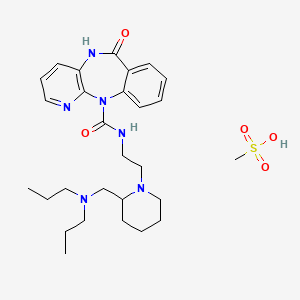

IUPAC Name |

N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDYABXXPZNUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

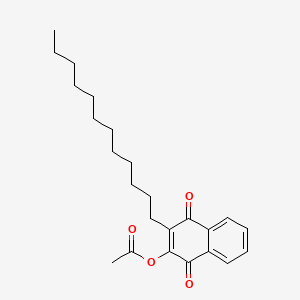

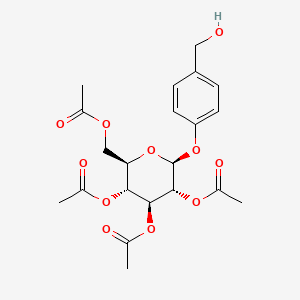

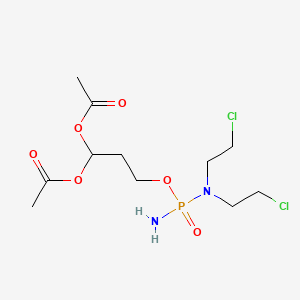

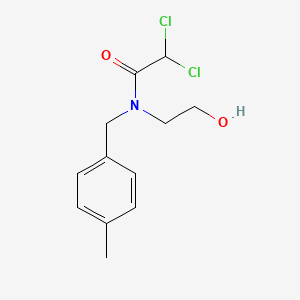

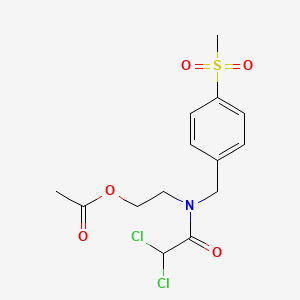

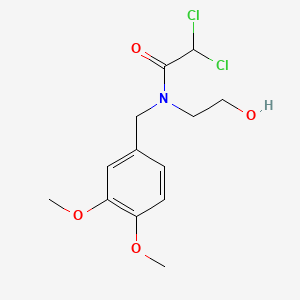

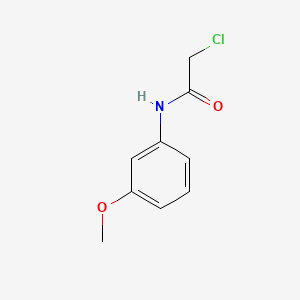

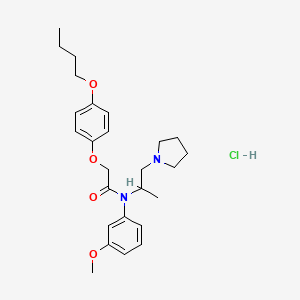

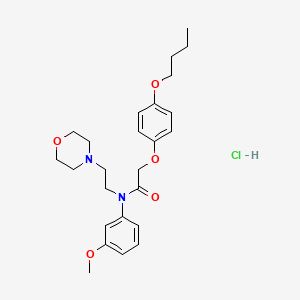

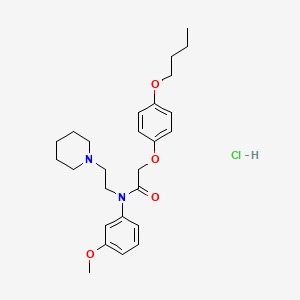

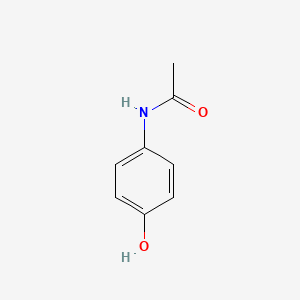

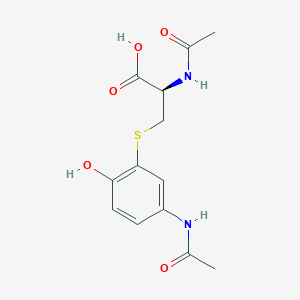

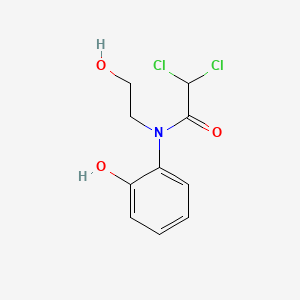

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.